molecular formula C22H10N2O4 B14426164 BENZO(ghi)PERYLENE, 5,10-DINITRO- CAS No. 83292-26-6

BENZO(ghi)PERYLENE, 5,10-DINITRO-

Cat. No.: B14426164
CAS No.: 83292-26-6
M. Wt: 366.3 g/mol
InChI Key: DNJXYVOUOCIWGX-UHFFFAOYSA-N
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Description

Benzo[ghi]perylene (C₂₂H₁₂; molecular weight: 276.33 g/mol) is a polycyclic aromatic hydrocarbon (PAH) with a fused aromatic ring system derived from perylene . It is a colorless crystalline solid generated during incomplete combustion of organic materials and fossil fuels . Structurally, it features a unique arrangement of peripheral sites and edge features that enable site-selective reactivity, such as electrophilic substitutions and metal-catalyzed C–H activation . Its IUPAC InChIKey is UUIMMPVXJPOCNS-UHFFFAOYSA-N, and its CAS registry number is 191-24-2 .

Benzo[ghi]perylene has low water solubility (7×10⁻⁴ mg/L at 25°C) and a high octanol-water partition coefficient (log Kow: 6.51), indicating strong hydrophobicity and a propensity to accumulate in sediments and lipid-rich tissues . Its environmental persistence and association with complex carcinogenic mixtures (e.g., soot, cigarette smoke) raise concerns about ecological and human health risks, though direct carcinogenicity data are lacking .

Properties

CAS No.

83292-26-6

Molecular Formula

C22H10N2O4

Molecular Weight

366.3 g/mol

IUPAC Name

2,13-dinitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene

InChI

InChI=1S/C22H10N2O4/c25-23(26)17-9-7-13-14-8-10-18(24(27)28)16-6-4-12-2-1-11-3-5-15(17)21(13)19(11)20(12)22(14)16/h1-10H

InChI Key

DNJXYVOUOCIWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=C(C=CC(=C54)C6=C3C(=C(C=C6)[N+](=O)[O-])C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZO(ghi)PERYLENE, 5,10-DINITRO- typically involves the nitration of benzo[ghi]perylene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of BENZO(ghi)PERYLENE, 5,10-DINITRO- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: BENZO(ghi)PERYLENE, 5,10-DINITRO- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzo[ghi]perylene quinones.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

BENZO(ghi)PERYLENE, 5,10-DINITRO- has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a model compound in studying PAH behavior.

    Biology: Investigated for its potential mutagenic and carcinogenic properties, making it a subject of toxicological studies.

    Medicine: Explored for its potential use in developing diagnostic tools and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as a component in electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of BENZO(ghi)PERYLENE, 5,10-DINITRO- involves its interaction with biological molecules. The nitro groups can undergo metabolic activation to form reactive intermediates that can bind to DNA, proteins, and other cellular components. This interaction can lead to mutagenic and carcinogenic effects. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, leading to potential toxicological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[ghi]perylene is often compared to other PAHs and mid-sized polycyclic hydrocarbons, such as perylene , coronene , and benzopyrenes , based on structural features, reactivity, and environmental behavior.

Structural and Electronic Properties

  • Perylene (C₂₀H₁₂) :
    Perylene shares a fused aromatic core but lacks the additional benzene ring present in benzo[ghi]perylene. This structural difference reduces perylene’s edge reactivity and limits its utility in functionalization compared to benzo[ghi]perylene, which exhibits superior site-selective reactivity at peripheral positions .
  • Coronene (C₂₄H₁₂) :
    Coronene’s hexagonal symmetry contrasts with benzo[ghi]perylene’s asymmetrical edge features. While coronene is prized for its electronic properties in materials science, benzo[ghi]perylene’s differentiable edge sites make it more adaptable for targeted chemical modifications .
  • Benzo[a]pyrene (C₂₀H₁₂): A well-studied carcinogen, benzo[a]pyrene has a linear arrangement of five fused rings.

Physical and Environmental Properties

Property Benzo[ghi]perylene Perylene Benzo[a]pyrene
Molecular Weight (g/mol) 276.33 252.31 252.31
Water Solubility (mg/L) 7×10⁻⁴ 0.14 0.0038
log Kow 6.51 6.25 6.04
Vapor Pressure (mm Hg) 1.03×10⁻¹⁰ 2.1×10⁻⁹ 5.6×10⁻⁹
Henry’s Law Constant 5.34×10⁻⁸ 1.5×10⁻⁷ 4.5×10⁻⁶

Benzo[ghi]perylene’s lower vapor pressure and higher hydrophobicity compared to perylene and benzo[a]pyrene suggest greater persistence in aquatic environments and stronger adsorption to organic matter .

Reactivity and Functionalization

Benzo[ghi]perylene’s edge features allow regioselective functionalization, such as nitration or esterification, which are less predictable in perylene or coronene. For example:

  • Electrophilic Substitution : Nitration occurs preferentially at the 5,10-positions due to electron density distribution guided by Clar’s π-sextet rule .
  • Oxidation : Forms stable anhydrides (e.g., benzo[ghi]perylene 1,2-anhydride-4,5,10,11-tetracarboxylic tetraethyl ester), a trait exploited in synthesizing advanced materials .

In contrast, perylene derivatives like perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) require harsher conditions for functionalization .

Environmental and Toxicological Behavior

  • Co-Occurrence with Other PAHs :
    Benzo[ghi]perylene strongly correlates with pyrene (r = 0.833), dibenz[a,h]anthracene (r = 0.877), and benzo[k]fluoranthene (r = 0.728) in environmental samples, indicating shared combustion sources .
  • Metabolism: Unlike benzo[a]pyrene, benzo[ghi]perylene forms non-carcinogenic metabolites like benzo[ghi]perylene 3,4-oxide, which primarily target lung and dermal tissues .

Research Implications and Challenges

Benzo[ghi]perylene’s unique reactivity positions it as a candidate for organic electronics and sensors, but challenges include:

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